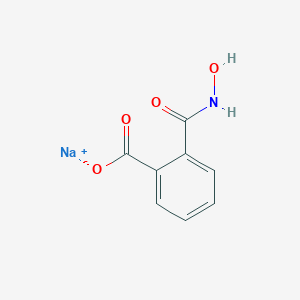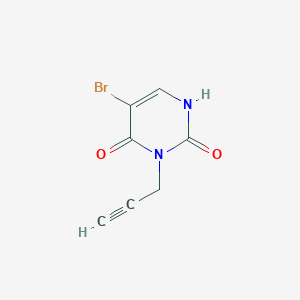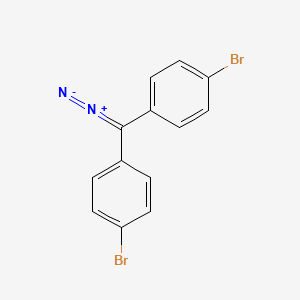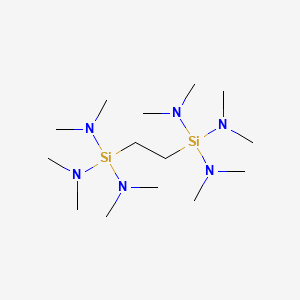
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt typically involves the reaction of benzoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to form the sodium salt of the compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of benzoic acid to its hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with similar aromatic properties.
Sodium benzoate: A common preservative with antimicrobial properties.
Hydroxybenzoic acids: Compounds with hydroxyl groups attached to the aromatic ring.
Uniqueness
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
21239-15-6 |
|---|---|
Molecular Formula |
C8H6NNaO4 |
Molecular Weight |
203.13 g/mol |
IUPAC Name |
sodium;2-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C8H7NO4.Na/c10-7(9-13)5-3-1-2-4-6(5)8(11)12;/h1-4,13H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
CNXXXVUQLXJPHZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)



![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)



